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Compound of Interest

Compound Name:
1-(Bromomethyl)-2-fluoro-3-

nitrobenzene

Cat. No.: B1397444 Get Quote

This guide provides a comprehensive technical overview of the key spectroscopic features of 1-
(Bromomethyl)-2-fluoro-3-nitrobenzene, a substituted toluene derivative of significant

interest as a building block in medicinal chemistry and materials science. For researchers,

scientists, and professionals in drug development, unambiguous structural confirmation is

paramount. This document synthesizes predictive data based on fundamental spectroscopic

principles to serve as a robust reference for the characterization of this compound.

The structural analysis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1)

relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides a

unique and complementary piece of the structural puzzle, which, when assembled, allows for

confident identification and purity assessment.

Molecular Structure
The unique substitution pattern of the benzene ring dictates the distinct spectroscopic signature

of the molecule. The presence of a benzylic bromide provides a reactive handle for further

chemical modification, while the electron-withdrawing nitro group and the electronegative

fluorine atom significantly influence the electronic environment of the aromatic ring.

Caption: Chemical structure of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Based on the structure, we can predict the key features of the ¹H and ¹³C

NMR spectra.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region and

the aliphatic (benzylic) region.

Benzylic Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine are

chemically equivalent. They are expected to produce a singlet around 4.7 ppm. The

significant downfield shift is a direct consequence of the deshielding effect of the adjacent

electronegative bromine atom. A small four-bond coupling to the fluorine atom (⁴J HF) might

cause this peak to appear as a narrow doublet.

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting

patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They are all

shifted downfield due to the strong electron-withdrawing effect of the nitro group.

The proton at C6 is expected to be a triplet of doublets (td) around 7.8-8.0 ppm.

The proton at C4 is predicted to be a triplet of doublets (td) around 7.6-7.8 ppm.

The proton at C5 should appear as a multiplet, likely a triplet of triplets (tt), around 7.4-7.6

ppm.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~ 7.8 - 8.0 Multiplet (td) 1H Ar-H (C6)

~ 7.6 - 7.8 Multiplet (td) 1H Ar-H (C4)

~ 7.4 - 7.6 Multiplet (tt) 1H Ar-H (C5)

~ 4.7 Singlet (or narrow d) 2H -CH₂Br
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals,

corresponding to each unique carbon atom in the molecule.

Benzylic Carbon (-CH₂Br): This carbon will appear significantly upfield compared to the

aromatic carbons, likely in the 25-35 ppm range.

Aromatic Carbons: These will be found between 115-155 ppm. The carbon directly attached

to fluorine (C2) will exhibit a large one-bond coupling constant (¹J CF), appearing as a

doublet. The carbons ortho and meta to the fluorine will show smaller ²J CF and ³J CF

couplings, respectively. The carbon attached to the nitro group (C3) and the bromomethyl

group (C1) will be significantly deshielded.

Predicted Chemical Shift (δ,

ppm)
Assignment Key Features

~ 150 - 155 C-F Doublet, large ¹J CF

~ 148 - 152 C-NO₂

~ 135 - 140 C-CH₂Br

~ 130 - 135 Ar-CH

~ 125 - 130 Ar-CH

~ 120 - 125 Ar-CH Doublet, ²J CF

~ 25 - 35 -CH₂Br

Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions
The IR spectrum of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is expected to be dominated

by strong absorptions from the nitro group.

Nitro Group (NO₂): This is the most diagnostic feature. Two strong and sharp bands are

expected: one for the asymmetric stretch and one for the symmetric stretch.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching

vibrations cause a series of peaks in the 1450-1600 cm⁻¹ region.

Alkyl C-H: Stretching from the -CH₂- group will be observed just below 3000 cm⁻¹.

C-F and C-Br Bonds: These single bond stretches appear in the fingerprint region of the

spectrum. The C-F stretch is typically a strong, sharp band.

Frequency Range (cm⁻¹) Vibration Type Functional Group

3050 - 3150 C-H Stretch Aromatic

2850 - 2960 C-H Stretch Aliphatic (-CH₂)

~ 1600, 1475 C=C Stretch Aromatic

1520 - 1560 N=O Asymmetric Stretch Nitro (NO₂) (Strong)

1340 - 1370 N=O Symmetric Stretch Nitro (NO₂) (Strong)

1200 - 1300 C-F Stretch Fluoroalkane

700 - 900 C-H Bend (out-of-plane) Substituted Aromatic

500 - 650 C-Br Stretch Bromoalkane

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR

crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details inferred from its fragmentation pattern upon

ionization.

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺): The molecular formula is C₇H₅BrFNO₂. The key diagnostic feature will

be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair

of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

m/z for C₇H₅⁷⁹BrFNO₂ ≈ 232.95

m/z for C₇H₅⁸¹BrFNO₂ ≈ 234.95

Major Fragmentation: The most likely fragmentation pathway for benzylic bromides is the

loss of the bromine radical, which is a good leaving group, to form a relatively stable benzylic

carbocation.
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Predicted m/z Proposed Fragment Notes

233 / 235 [C₇H₅BrFNO₂]⁺

Molecular ion peak (M⁺),

showing the characteristic 1:1

bromine isotope pattern.

154 [C₇H₅FNO₂]⁺

Base Peak. Resulting from the

loss of a bromine radical (•Br).

This is a highly stabilized

benzylic cation.

187 / 189 [C₇H₅BrF]⁺ Loss of a nitro radical (•NO₂).

108 [C₆H₅F]⁺
Further fragmentation of the

m/z 154 ion.

Visualization of Primary Fragmentation
The cleavage of the C-Br bond is the most energetically favorable initial fragmentation step.

Molecular Ion
[C₇H₅BrFNO₂]⁺
m/z = 233/235

Benzylic Cation
[C₇H₅FNO₂]⁺

m/z = 154

Loss of Bromine Radical

- Br•

Click to download full resolution via product page

Caption: Primary fragmentation pathway via loss of a bromine radical.

Experimental Protocol: Electron Ionization (EI) MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
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Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: Ions are detected, and their abundance is recorded, generating the mass

spectrum.

Conclusion
The structural confirmation of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is reliably achieved

through a combined spectroscopic approach. The ¹H NMR spectrum will clearly distinguish the

benzylic protons from the complex aromatic system. The ¹³C NMR confirms the presence of

seven unique carbon environments. IR spectroscopy provides definitive evidence for the critical

nitro functional group through its strong, characteristic absorption bands. Finally, mass

spectrometry confirms the molecular weight and the presence of bromine via its distinct isotopic

pattern, with the primary fragmentation pathway further corroborating the benzylic bromide

structure. This guide provides a predictive framework for researchers to interpret their

experimental data and validate the integrity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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